![molecular formula C18H14N8O3S B2625210 N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1203065-27-3](/img/structure/B2625210.png)
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound contains several functional groups including a tetrazole ring, a thiazole ring, and a dihydropyridine ring. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets. For example, tetrazole rings can act as bioisosteres for carboxylic acid groups, and thiazole rings are found in many drugs including the antibiotic penicillin .
Scientific Research Applications
- HSP90 is a crucial molecular chaperone involved in protein folding and assembly. In cancer therapy, inhibiting HSP90 selectively targets tumor cells. The compound you mentioned, specifically 6u, exhibits significant HSP90α binding affinity. It could serve as a potential HSP90 inhibitor for further study .
- Aromatase inhibitors play a vital role in breast cancer treatment by blocking estrogen synthesis. While not directly mentioned for this compound, related benzamide-triazole derivatives have shown promise as aromatase inhibitors .
- The 4-(1H-1,2,3-triazol-1-yl)benzamide motif, found in this compound, represents a novel scaffold for HSP90 inhibitors. Researchers are exploring its potential as an alternative to existing scaffolds .
Heat Shock Protein 90 (HSP90) Inhibition
Aromatase Inhibition
New Scaffold for HSP90 Inhibitors
properties
IUPAC Name |
6-oxo-N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N8O3S/c27-15-6-1-11(8-19-15)17(29)23-18-22-13(9-30-18)7-16(28)21-12-2-4-14(5-3-12)26-10-20-24-25-26/h1-6,8-10H,7H2,(H,19,27)(H,21,28)(H,22,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSBJQVOGWRZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.